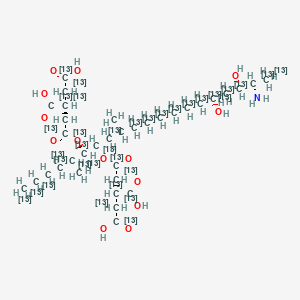
Unii-K2dzn2tdd6
Overview
Description
“Unii-K2dzn2tdd6” refers to a substance known as MDMB-4EN-PINACA . It is a unique ingredient identifier (UNII) assigned by the FDA (Food and Drug Administration) . The UNII code is non-proprietary, free, unique, unambiguous, and nonsemantic . The molecular formula of MDMB-4EN-PINACA is C20H27N3O3 .
Molecular Structure Analysis
The molecular structure of MDMB-4EN-PINACA can be represented using the Simplified Molecular Input Line Entry System (SMILES) notation . The SMILES notation for MDMB-4EN-PINACA is C20H27N3O3 .Scientific Research Applications
Nanoparticle Synthesis and Applications
- Liquid-phase Syntheses of Inorganic Nanoparticles : This research discusses the development of novel materials, fundamental in chemical research, and their impact on industry and technology. It explores the progression from basic discoveries to technological advancements, particularly in the electronics industry (Cushing, Kolesnichenko, & O'Connor, 2004).
Translation of Research to Practical Innovations
- Educational Programs for Translating Research into Innovations : This study emphasizes the importance of translating scientific research into practical and deployable innovations. It highlights the role of experiential learning and research in STEM innovation and entrepreneurship (Giordan, Shartrand, Steig, & Weilerstein, 2011).
Collaborative Environments for Large-scale Scientific Applications
- Collaborative Working Environment for Environmental Modeling : This research focuses on the challenges and solutions in creating collaborative working environments for large-scale scientific applications, like the Unified Air Pollution Model (UNI-DEM) (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).
Data Standardization in Research
- Standardizing World Income Inequality Database : This study addresses the challenges in cross-national research on income inequality due to limitations in existing datasets. It presents a standardized approach for better comparability across observations (Solt, 2009).
Nanomedicine and Molecular Imaging
- Nanomedicine Explored at Molecular Imaging Summit : This paper discusses the role of molecular imaging in assessing the health and environmental impacts of nanomaterials. It also covers the use of nanotechnology-enabled systems in solving environmental and biological problems (Sutcliffe, 2011).
Scientific Research Processes and Social Concerns
- Addressing Social Concerns in Scientific Research : This research explores the opportunity to address social concerns within the research process itself. It highlights the importance of shaping technological trajectories, including the research processes that characterize them (Schuurbiers & Fisher, 2009).
Performance Tools for Scientific Computing
- HPCToolkit for Performance Analysis of Scientific Applications : This study presents HPCToolkit, a tool for performance analysis of scientific applications on advanced computing platforms, emphasizing its utility in pinpointing bottlenecks in parallel codes (Tallent, Mellor-Crummey, Adhianto, Fagan, & Krentel, 2008).
Inquiry-Based Learning in Chemistry Education
- Impact of Explicit Scientific Inquiry Instruction : This research investigates the impact of Explicit Scientific Inquiry Instruction in improving students' critical thinking skills in chemical kinetics (Khusmawardani, Muntholib, & Yahmin, 2022).
Transformation of Scientific Achievements in Universities
- Transformation of Scientific and Technical Achievements in Universities : The paper discusses the role of universities in transforming scientific and technical achievements into cost-effective scientific and technological industries (Xian-guo, 2004).
Importance of Science in Society
- The Beauty and Benefits of Science : This presidential address highlights the importance of scientific research in understanding the universe and living things, creating technologies that benefit humanity and create wealth (Press, 2013).
properties
IUPAC Name |
methyl (2S)-3,3-dimethyl-2-[(1-pent-4-enylindazole-3-carbonyl)amino]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-6-7-10-13-23-15-12-9-8-11-14(15)16(22-23)18(24)21-17(19(25)26-5)20(2,3)4/h6,8-9,11-12,17H,1,7,10,13H2,2-5H3,(H,21,24)/t17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOCBHBFWNGPGM-QGZVFWFLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401337117 | |
| Record name | Methyl (2S)-3,3-dimethyl-2-({[1-(4-penten-1-yl)-1H-indazol-3-yl]carbonyl}amino)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401337117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
MDMB-4EN-pinaca | |
CAS RN |
2504100-70-1 | |
| Record name | MDMB-4EN-pinaca | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2504100701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl (2S)-3,3-dimethyl-2-({[1-(4-penten-1-yl)-1H-indazol-3-yl]carbonyl}amino)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401337117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-N-[[1-(4-penten-1-yl)-1H-indazol-3-yl]carbonyl]-L-valine, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MDMB-4EN-PINACA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2DZN2TDD6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2s-2-[(2,3-Dihydroxyphenyl)carbonylamino]-3-[(2s)-2-[(2,3-Dihydroxyphenyl)carbonylamino]-3-Hydroxy-Propanoyl]oxy-Propanoic Acid](/img/structure/B3025789.png)
![[(Z)-1-thiophen-2-ylethylideneamino]thiourea](/img/structure/B3025791.png)
![2-[[4-[(7-Chloro-4-quinolinyl)amino]pentyl]amino]-ethan-1,1,2,2-d4-ol](/img/structure/B3025792.png)




![3-(2,4-Dimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-3-yl)-N-(3-(methylthio)phenyl)propanamide](/img/structure/B3025804.png)

![1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy-d2]ethyl-d3]-1H-imidazole](/img/structure/B3025806.png)

